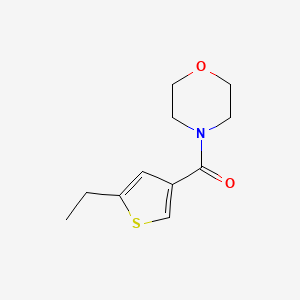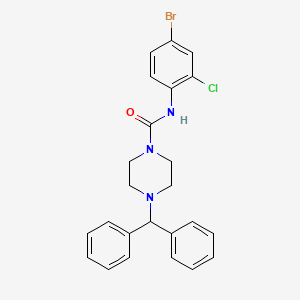![molecular formula C14H10F6N4OS B4573048 3-methyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4573048.png)
3-methyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Overview
Description
3-methyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C14H10F6N4OS and its molecular weight is 396.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.04795110 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common steps include pyrimidine ring formation, thienyl substitution, and subsequent pyrazole formation.
Industrial Production Methods: : Industrially, the synthesis might scale up using continuous flow reactors, optimizing each step for yield and efficiency. Critical conditions such as temperature, solvent choice, and catalyst use are meticulously controlled.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various reactions, including nucleophilic substitutions, oxidations, and reductions.
Common Reagents and Conditions: : For oxidation, reagents like potassium permanganate might be used; for reduction, lithium aluminum hydride could come into play. Substitution reactions might involve halogenated intermediates.
Major Products: : The reactions often yield functionalized derivatives which can be further explored for their distinct properties.
Scientific Research Applications
Chemistry: : Used in designing new ligands and catalysts due to its complex structure.
Biology: : Potential use in studying enzyme inhibition and as a prototype for drug design.
Medicine: : Explored for anti-inflammatory and anti-cancer activities.
Industry: : Investigated for use in advanced materials like organic semiconductors and photovoltaic cells.
5. Mechanism of Action: The compound likely interacts with specific molecular targets, such as enzymes, by binding to active sites and inhibiting their function. Its trifluoromethyl groups can enhance binding affinity and metabolic stability, playing a crucial role in its biological activity.
Comparison with Similar Compounds
Unique Aspects: : Its trifluoromethyl groups and thienyl moiety make it stand out for certain applications.
Similar Compounds: : Compounds like 1-phenyl-3-methyl-5-pyrazolone and 4,6-diamino-2-(trifluoromethyl)-pyrimidine share some structural features but lack the specific combination present in our compound, affecting their functional properties differently.
Hope this satisfies your curiosity about 3-methyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. Want to dig deeper into any specific aspect?
Properties
IUPAC Name |
5-methyl-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]-3-(trifluoromethyl)-4H-pyrazol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N4OS/c1-7-6-12(25,14(18,19)20)24(23-7)11-21-8(9-3-2-4-26-9)5-10(22-11)13(15,16)17/h2-5,25H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJMPKGVIUOGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}benzamide](/img/structure/B4572970.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-pyridinyl)propanamide](/img/structure/B4572979.png)
![methyl 1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1H-indole-3-carboxylate](/img/structure/B4572985.png)
![N-({[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-methylpropanamide](/img/structure/B4572993.png)
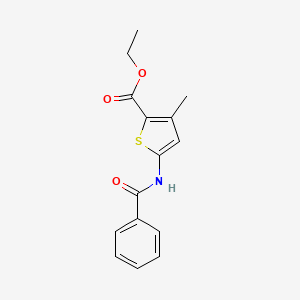
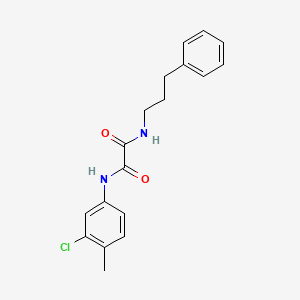
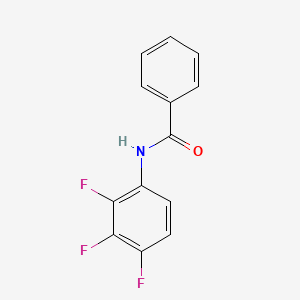
![1-[4-(4-methoxyphenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B4573026.png)
![4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4573034.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide](/img/structure/B4573040.png)
![1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(4,6-DIMETHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4573041.png)
![2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE](/img/structure/B4573045.png)
